molecular formula C16H19NO2S B5887084 N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide

N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide

Cat. No.: B5887084
M. Wt: 289.4 g/mol
InChI Key: WPWYPIZAKVWKBZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-benzyl-N-(3,4-dimethylphenyl)amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Methanesulfonyl chloride+N-benzyl-N-(3,4-dimethylphenyl)amineThis compound+HCl\text{Methanesulfonyl chloride} + \text{N-benzyl-N-(3,4-dimethylphenyl)amine} \rightarrow \text{this compound} + \text{HCl} Methanesulfonyl chloride+N-benzyl-N-(3,4-dimethylphenyl)amine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl or dimethylphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acids or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(3,4-dimethylphenyl)benzenesulfonamide
  • N-(3,4-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]methanesulfonamide

Uniqueness

N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl and dimethylphenyl groups with the methanesulfonamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-9-10-16(11-14(13)2)17(20(3,18)19)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWYPIZAKVWKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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